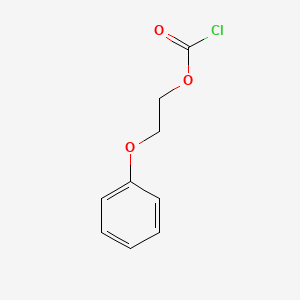

2-Phenoxyethyl chloroformate

Description

General Overview of Chloroformate Chemistry in Research Contexts

Chloroformates are a class of organic compounds characterized by the formula ROC(O)Cl. wikipedia.org They are essentially esters of chloroformic acid and are typically volatile, colorless liquids. wikipedia.org

Historical Developments in Chloroformate Synthesis and Reactivity Studies

The synthesis of chloroformates is historically and primarily achieved through the reaction of an alcohol with phosgene (B1210022). nih.govkobe-u.ac.jp Phosgene itself was first synthesized in 1812 by John Davy, who exposed a mixture of carbon monoxide and chlorine to sunlight. kobe-u.ac.jp The industrial-scale production of chloroformates later adopted the use of a carbon catalyst for the reaction between carbon monoxide and chlorine to produce the necessary phosgene. kobe-u.ac.jp

The reactivity of chloroformates is similar to that of acyl chlorides, making them valuable reagents in organic synthesis. wikipedia.org Key reactions include:

Reaction with amines to form carbamates. wikipedia.org

Reaction with alcohols to yield carbonate esters. wikipedia.org

Reaction with carboxylic acids to create mixed anhydrides. wikipedia.org

These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

Significance of Chloroformate Esters in Organic Synthesis

Chloroformate esters are crucial reagents in organic synthesis, largely due to their role in the introduction of protecting groups. wikipedia.orgorganic-chemistry.org Protecting groups are reversibly attached to a functional group to control its reactivity during a chemical reaction. organic-chemistry.org For instance, benzyl (B1604629) chloroformate is used to introduce the carboxybenzyl (Cbz) protecting group for amines, while fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is used for the Fmoc protecting group. wikipedia.org

Beyond their use as protecting groups, chloroformates are instrumental in various synthetic transformations. They are used in the synthesis of pharmaceuticals, pesticides, and polymers. nih.gov They also serve as derivatizing agents in gas chromatography, converting polar compounds into more volatile derivatives for easier analysis. wikipedia.orgnih.gov Recent research has expanded their utility, demonstrating their use in nickel-catalyzed reductive coupling reactions to form esters from alkyl halides, avoiding the use of toxic carbon monoxide gas. researchgate.net

Academic Relevance and Research Niche of 2-Phenoxyethyl Chloroformate

This compound, with the chemical formula C9H9ClO3, occupies a specialized niche within the broader field of chloroformate chemistry. uni.lu Its unique structure, incorporating a phenoxyethyl group, imparts specific properties that make it a valuable tool in advanced organic synthesis.

Role as a Versatile Chemical Intermediate in Advanced Organic Synthesis

The primary role of this compound in academic research is as a versatile chemical intermediate. kpi.uaunimelb.edu.aurushim.ru This versatility stems from the reactivity of the chloroformate group, which allows for the introduction of the 2-phenoxyethyl moiety into a wide range of molecules. This is particularly relevant in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. kth.se

For example, the phenoxyethyl group is a structural component in some known bioactive compounds, including anesthetics and sedatives. ontosight.ai The ability to incorporate this group using this compound is therefore of significant interest in medicinal chemistry. nih.gov Research has shown its use in the synthesis of various heterocyclic compounds and as a reactant in the preparation of more complex molecules. google.comresearchgate.net

A notable application is in the synthesis of fentanyl-related compounds, where N-(1-(2-phenoxyethyl)-4-piperidinyl)-propionanilides have shown activity similar to fentanyl. nih.gov Furthermore, it has been utilized in the synthesis of novel triazole derivatives with potential antimicrobial activities. researchgate.netamazonaws.com

Emerging Research Trends and Scholarly Interest

Recent research trends indicate a growing interest in the applications of this compound and related compounds. Market analysis reports suggest a continued demand for this chemical, driven by its use in the synthesis of dyes and medicines. teletype.ina2zmarketresearch.com

The development of novel synthetic methodologies continues to be a key area of research. For instance, studies on the ring cleavage of indole (B1671886) alkaloids using various chloroformates, including by implication those with structures like this compound, have led to the synthesis of new compounds with antiplasmodial activity. rsc.org This highlights the potential for discovering new therapeutic agents through the creative application of chloroformate chemistry.

Furthermore, the compound's predicted functional uses, such as an antimicrobial agent and a catalyst, suggest potential avenues for future research. epa.gov The ongoing exploration of its utility in various chemical transformations ensures its continued relevance in the scientific community. pmarketresearch.com

Scope and Objectives of Research on this compound

The primary objective of research involving this compound is to leverage its chemical properties for the synthesis of novel and valuable organic compounds. This encompasses several key areas:

Development of New Synthetic Methods: Researchers aim to devise new and efficient ways to utilize this compound as a building block in organic synthesis. This includes optimizing reaction conditions and exploring its reactivity with a diverse range of substrates.

Synthesis of Biologically Active Molecules: A significant focus is on the application of this compound in medicinal chemistry to create new drug candidates. The phenoxyethyl structural motif is present in various bioactive molecules, making this a promising area of investigation. nih.govnih.gov

Exploration of Material Science Applications: The use of chloroformates in the production of polymers and other materials suggests that this compound could be employed in the development of new materials with specific properties. nih.gov

The continued study of this compound is driven by the need for advanced chemical intermediates that can facilitate the efficient and selective synthesis of complex target molecules. Its unique combination of a reactive chloroformate group and a functional phenoxyethyl moiety ensures its place as a valuable tool in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-9(11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGPDDREGSRIRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188298 | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34743-87-8 | |

| Record name | 2-Phenoxyethyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34743-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034743878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenoxyethyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Pathways for 2 Phenoxyethyl Chloroformate

Contemporary Synthetic Routes to 2-Phenoxyethyl Chloroformate

The primary route to this compound involves the reaction of its precursor, 2-phenoxyethanol (B1175444), with a phosgene (B1210022) equivalent. While historically carried out using highly toxic phosgene gas, modern syntheses preferentially use safer substitutes like diphosgene or triphosgene (B27547) (bis(trichloromethyl) carbonate). iupac.org

Optimization of Established Synthetic Protocols

Established batch-process protocols for the synthesis of chloroformates from alcohols using triphosgene have been optimized by carefully controlling reaction conditions. The reaction is typically performed in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), in the presence of a base to neutralize the HCl byproduct. orgsyn.orggoogle.com

Key parameters for optimization include:

Temperature: The reaction is often initiated at low temperatures (e.g., 0°C) to control the exothermic reaction and then allowed to proceed at room temperature. google.com

Base Selection: Tertiary amines like triethylamine (B128534) or pyridine (B92270) are commonly used. google.comnih.gov The choice and stoichiometry of the base can influence reaction rate and product purity.

Reagent Addition: Slow, dropwise addition of the triphosgene solution to the alcohol is crucial to maintain temperature control and minimize side reactions. orgsyn.org

Research has shown that for analogous chloroformate syntheses, a mixture of triphosgene and a base like sodium carbonate in toluene can yield high conversion (93%) and selectivity (100%) after several hours at 0°C. google.com

Novel Approaches in this compound Synthesis

Recent advancements in chemical synthesis have been applied to the production of chloroformates, emphasizing green chemistry principles and process intensification through continuous flow technologies.

The adoption of green chemistry principles aims to reduce the environmental impact of chemical processes. yale.eduacs.orgvapourtec.com In the context of this compound synthesis, this involves:

Safer Reagents: The foremost green adaptation is the substitution of highly toxic phosgene gas with the solid, easier-to-handle triphosgene. nih.govwikipedia.orgchemicalbook.com Triphosgene, while still requiring careful handling as it can decompose to phosgene, is considered a safer alternative for laboratory and industrial-scale reactions. chemicalbook.comyoutube.com

Atom Economy: Catalytic approaches are favored over stoichiometric reagents to improve atom economy. yale.eduacs.org For instance, the use of catalysts like dimethylformamide (DMF) has been reported in the synthesis of other chloroformates. google.com

Alternative Synthetic Pathways: A novel photo-on-demand method has been developed for synthesizing primary alkyl chloroformates using chloroform (B151607) as both a reagent and a solvent, activated by UV light in the presence of oxygen. organic-chemistry.org This approach completely avoids the use of phosgene or its traditional substitutes, representing a significant advancement in green synthesis. organic-chemistry.org

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. google.com This technology is particularly well-suited for reactions involving hazardous materials like phosgene or its derivatives.

A patented method for the continuous flow synthesis of chloroformate compounds using triphosgene is directly applicable to the production of this compound. google.com The process involves pumping a solution of the alcohol (e.g., 2-phenoxyethanol) and a base, and a separate solution of triphosgene, into a flow reactor system. google.comepo.org The system typically consists of several modules:

Preheating Module: To bring the reactant streams to the optimal reaction temperature.

Mixing Module: Where the two streams are combined.

Reaction Module: A residence coil where the reaction proceeds for a defined time.

Quenching Module: Where the reaction is stopped, often by the addition of water. google.com

This continuous process significantly shortens reaction times and improves safety, making it highly suitable for industrial-scale production. google.com

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Alcohol Solution (A) Flow Rate | 40 mL/min | 120 mL/min |

| Triphosgene Solution (B) Flow Rate | 110 mL/min | 110 mL/min |

| Preheating Time | 1 min | 30 s |

| Mixing Residence Time | 0.5 min | 0.4 min |

| Reaction Residence Time | 2 min | 2.5 min |

| Quenching Flow Rate (Water) | 150 mL/min | 230 mL/min |

| Preheating/Reaction Temperature | 45-55°C | 55°C |

Precursor and Reagent Considerations in this compound Synthesis

The quality and synthesis routes of the starting materials are fundamental to the efficient production of this compound. The key precursors are 2-phenoxyethanol and a phosgenating agent, typically triphosgene.

Upstream Synthetic Routes to this compound Precursors

2-Phenoxyethanol: This precursor is commercially produced primarily through the hydroxyethylation of phenol (B47542). wikipedia.org Two main industrial routes are established:

Reaction with Ethylene (B1197577) Oxide: This process involves the reaction of phenol with ethylene oxide in an alkaline environment. unibo.itgoogle.comacs.org While efficient, it can lead to the formation of polyethoxylated byproducts. unibo.it

| Reactants | Catalyst/Base | Temperature | Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Phenol + Ethylene Carbonate | Potassium Fluoride | 160°C | 2.5 h | 99% Conversion | prepchem.com |

| Phenol + Ethylene Carbonate | Na-Mordenite | Not Specified | 5-7 h | 82% Selectivity at full conversion | researchgate.netrsc.org |

| Phenol + 2-Chloroethanol (B45725) | Sodium Hydroxide | 100-110°C | Not Specified | 98% Yield | google.com |

| Sodium Phenolate (B1203915) + 2-Iodoethanol | None (Stoichiometric base) | 70°C | 7 h | 81% Yield | google.com |

Triphosgene: The primary phosgenating agent, triphosgene, is synthesized via the exhaustive photochlorination of dimethyl carbonate. nih.govwikipedia.org This process is a well-established industrial method for producing the stable, solid phosgene equivalent. wikipedia.orggoogle.com

Comparative Analysis of Different Chloroformating Agents

The synthesis of chloroformates, including this compound, is primarily achieved by reacting the corresponding alcohol, 2-phenoxyethanol, with a suitable chloroformating agent. The most common agents are phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), and triphosgene (bis(trichloromethyl) carbonate). Each of these reagents offers distinct advantages and disadvantages concerning physical state, handling, safety, and reactivity.

Phosgene (COCl₂) is a highly reactive and toxic gas. Its high reactivity makes it an efficient reagent for chloroformate synthesis, often resulting in high yields. nih.gov However, its gaseous nature and extreme toxicity necessitate specialized handling procedures and equipment, limiting its use to industrial settings with stringent safety protocols. iupac.orgyoutube.com

Diphosgene (ClCO₂CCl₃) is a liquid at room temperature, which makes it easier to handle and measure compared to gaseous phosgene. iupac.org It is prepared by the radical chlorination of methyl chloroformate. youtube.com While less volatile, diphosgene is also highly toxic and decomposes into two equivalents of phosgene upon heating or in the presence of catalysts. iupac.org

Triphosgene (C₂Cl₆O₃) , also known as bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid with a melting point of 80 °C. nih.gov This physical state significantly improves its ease of handling and storage compared to phosgene and diphosgene, making it a favored phosgene substitute in laboratory settings. iupac.orgnih.gov Triphosgene is prepared through the photochlorination of dimethyl carbonate. iupac.org Upon reaction, it decomposes to generate three equivalents of phosgene in situ, which then reacts with the alcohol. iupac.org While safer to handle as a solid, the in situ generation of phosgene means that the same safety precautions regarding the toxicity of the reaction mixture must be observed. youtube.com

A comparative study on the methanolysis of these three agents showed that phosgene reacts the fastest, followed by diphosgene, and then triphosgene. mdma.chnih.gov This highlights the trade-off between handling safety and reaction kinetics.

| Chloroformating Agent | Formula | Physical State | Phosgene Equivalents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | 1 | High reactivity, low cost | Extremely toxic, difficult to handle |

| Diphosgene | ClCO₂CCl₃ | Liquid | 2 | Easier to handle than phosgene | Highly toxic, thermally unstable |

| Triphosgene (BTC) | (Cl₃CO)₂CO | Solid | 3 | Stable solid, easiest to handle | Generates toxic phosgene in situ, higher cost |

Catalytic Systems in this compound Production

Catalysis plays a pivotal role in the synthesis of chloroformates, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. Both homogeneous and heterogeneous catalytic systems have been explored for this purpose.

Homogeneous Catalysis in Chloroformate Synthesis

Homogeneous catalysts, which exist in the same phase as the reactants, are commonly employed in the synthesis of chloroformates, particularly when using triphosgene. These catalysts typically function by activating the chloroformating agent. Nucleophilic catalysts such as tertiary amines (e.g., pyridine, triethylamine) or amides (e.g., N,N-dimethylformamide, DMF) are frequently used. guidechem.com

In the case of triphosgene, the catalyst initiates its decomposition into phosgene. guidechem.com For example, amines can react with triphosgene to form an unstable intermediate, which then readily generates phosgene in the reaction medium. guidechem.comgoogle.com This in situ generation allows for a controlled concentration of the highly reactive phosgene, which then reacts with the alcohol (2-phenoxyethanol) to form the desired chloroformate. The use of a base like pyridine or triethylamine also serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. wikipedia.org The choice of amine catalyst can influence the reaction's outcome; for instance, reactions with triethylamine may favor different products depending on the steric hindrance of the alcohol, while switching to pyridine can restore selectivity towards the desired chloride product. nih.gov

Heterogeneous Catalysis for Enhanced Efficiency

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages such as ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes. stanford.edu While specific applications of heterogeneous catalysts for the production of this compound are not widely documented, the principles are applicable to general chloroformate synthesis.

The development of solid-supported catalysts is a key area of research. These catalysts typically involve immobilizing a catalytically active species, such as a tertiary amine or a metal complex, onto a solid support like a polymer resin, silica (B1680970), or zeolite. stanford.edu For example, polymer-supported amine catalysts could potentially activate triphosgene in a similar manner to their homogeneous counterparts. The primary benefit would be the straightforward removal of the catalyst by simple filtration, eliminating the need for complex purification steps to remove residual catalyst and its salts. This approach aligns with the principles of green chemistry by reducing waste and improving process efficiency. iupac.org

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from 2-phenoxyethanol and a chloroformating agent like phosgene or triphosgene follows a well-established mechanistic pathway. The reaction is a nucleophilic acyl substitution at the carbonyl carbon of the phosgene molecule.

The generally accepted mechanism proceeds through the following steps:

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the oxygen atom of the 2-phenoxyethanol hydroxyl group on the electrophilic carbonyl carbon of phosgene (or in-situ generated phosgene). This step forms a tetrahedral intermediate. libretexts.org

Proton Transfer/Leaving Group Departure : In the presence of a base (such as pyridine or triethylamine), the proton from the hydroxyl group is abstracted. Simultaneously or subsequently, a chloride ion is eliminated from the tetrahedral intermediate. This results in the formation of the this compound product and hydrogen chloride (HCl). wikipedia.orgnih.gov The base plays a crucial dual role: it can enhance the nucleophilicity of the alcohol and it neutralizes the HCl byproduct, driving the reaction to completion. wikipedia.org

When using triphosgene with a catalyst like pyridine, the mechanism is slightly more complex. The catalyst first promotes the decomposition of triphosgene to phosgene. guidechem.com The alcohol then reacts with the generated phosgene. An alternative pathway involves the initial formation of a chloroformate intermediate from the alcohol and triphosgene, which is then activated by the pyridine catalyst to form an N-acylpyridinium ion. This highly electrophilic intermediate is then susceptible to nucleophilic attack by a chloride ion to yield the final product, although this is more relevant for converting alcohols to alkyl chlorides rather than isolating the chloroformate. nih.gov For the synthesis of the chloroformate itself, the primary mechanism remains the nucleophilic substitution on the phosgene carbonyl group. libretexts.org

Chemical Reactivity and Transformation Studies of 2 Phenoxyethyl Chloroformate

Nucleophilic Reactivity of the Chloroformate Moiety

The chloroformate group (-O-C(O)-Cl) is an ester of chloroformic acid and is characterized by a highly electrophilic carbonyl carbon. This electrophilicity is due to the inductive effect of the chlorine and oxygen atoms, which withdraw electron density from the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of 2-phenoxyethyl chloroformate.

Reactions with Amines and Amides in Complex Molecule Synthesis

This compound readily reacts with nitrogen-based nucleophiles such as amines and amides. These reactions are fundamental in the construction of more complex molecules, including pharmaceuticals and other biologically active compounds.

The reaction of this compound with primary or secondary amines is a cornerstone of carbamate (B1207046) synthesis. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion, leading to the formation of a stable 2-phenoxyethyl carbamate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Subsequent reaction of the formed carbamate with another amine can lead to the formation of ureas. This two-step process provides a versatile method for the synthesis of unsymmetrical ureas, which are important structural motifs in many pharmaceutical agents. The general scheme for these reactions is as follows:

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary/Secondary Amine | 2-Phenoxyethyl carbamate |

| 2-Phenoxyethyl carbamate | Primary/Secondary Amine | Urea |

While direct dehydration of primary amides is a common method for nitrile synthesis, the use of chloroformates, such as phenyl chloroformate, provides a mild and efficient alternative. By analogy, this compound is expected to react with primary amides in the presence of a base like pyridine (B92270) to furnish the corresponding nitriles in high yields.

The proposed mechanism involves the initial activation of the primary amide by the chloroformate. The oxygen of the amide attacks the electrophilic carbonyl carbon of this compound to form a mixed carbonic-carboxylic anhydride (B1165640) intermediate. The subsequent elimination of 2-phenoxyethanol (B1175444) and carbon dioxide, facilitated by the base, leads to the formation of the nitrile. This method is notable for its mild reaction conditions, typically proceeding at room temperature.

Proposed Reaction Scheme for Nitrile Synthesis:

| Starting Material | Reagent | Base | Product |

| Primary Amide | This compound | Pyridine | Nitrile |

Reactions with Alcohols and Phenols for Carbonate Formation

This compound reacts with alcohols and phenols to form mixed carbonate esters. Similar to the reaction with amines, the oxygen atom of the alcohol or phenol (B47542) acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. The departure of the chloride ion results in the formation of a stable carbonate linkage. A base is typically employed to scavenge the HCl produced during the reaction. This transformation is a valuable tool for the synthesis of various carbonate-containing compounds.

Reactions with Thiols and Sulfonamides

Based on the established reactivity of chloroformates, this compound is expected to react with thiols (R-SH) to form thiocarbonates (RS-C(O)-O-R'). The sulfur atom of the thiol is a potent nucleophile and will readily attack the chloroformate's carbonyl carbon. This reaction would proceed via a similar nucleophilic acyl substitution mechanism as seen with alcohols and amines.

Similarly, the reaction of this compound with sulfonamides (R-SO2-NHR') is anticipated to yield N-sulfonylcarbamates. The nitrogen atom of the sulfonamide, being nucleophilic, would attack the carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of a new N-C bond.

Electrophilic Reactivity of the Phenoxyethyl Moiety

The phenoxyethyl group in this compound contains an aromatic ring that can undergo electrophilic aromatic substitution (EAS) reactions. The oxygen atom of the ether linkage is an activating group, donating electron density to the benzene (B151609) ring through resonance. organicmystery.comlibretexts.org This activation makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles.

The alkoxy group (-OCH2CH2O(CO)Cl) is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the ether linkage. organicmystery.comlibretexts.org This directing effect is a consequence of the resonance stabilization of the cationic intermediate (the sigma complex) formed during the substitution process. The resonance structures for attack at the ortho and para positions allow for the positive charge to be delocalized onto the oxygen atom, providing significant stabilization.

Therefore, this compound is expected to undergo a variety of electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, to yield predominantly the ortho and para substituted products. The specific reaction conditions would determine the degree and position of substitution.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The phenoxy group in this compound contains an aromatic ring that is susceptible to electrophilic aromatic substitution (EAS). The oxygen atom directly attached to the benzene ring significantly influences the reactivity and regioselectivity of these reactions. Through its ability to donate a lone pair of electrons into the aromatic π-system, the phenoxy group acts as a powerful activating group, increasing the rate of electrophilic substitution compared to unsubstituted benzene. quora.comlibretexts.org This electron donation enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. quora.comorganicchemistrytutor.com

The activating nature of the ether oxygen also directs incoming electrophiles to specific positions on the ring. By examining the resonance structures of a similar compound, anisole (B1667542) (methoxybenzene), it can be seen that the electron density is preferentially increased at the ortho and para positions. organicchemistrytutor.comyoutube.com This makes the phenoxy group in this compound an ortho, para-director. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile: The π-electrons of the aromatic ring attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. masterorganicchemistry.com For ortho and para attacks, an additional resonance structure can be drawn where the oxygen atom donates an electron pair to stabilize the positive charge, which is not possible for meta attack. organicchemistrytutor.comyoutube.com This extra stabilization further favors ortho and para substitution.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) typically in the presence of a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group (R) using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl halide or anhydride and a Lewis acid catalyst. masterorganicchemistry.com

While specific studies on this compound are limited, the product distribution for EAS reactions is expected to strongly favor the para-substituted product due to reduced steric hindrance compared to the ortho positions. masterorganicchemistry.com The high reactivity of the activated ring, similar to phenol and aniline (B41778), might necessitate milder reaction conditions to prevent over-reaction, such as di- or tri-substitution. libretexts.org

Reactions at the Ethyl Linkage

The ethyl linkage in this compound, specifically the C-O ether bond and the C-C single bonds, is generally less reactive than the chloroformate group or the activated aromatic ring. Under typical conditions, this part of the molecule remains intact. However, under forcing conditions, cleavage of the ether bond is possible. For instance, strong acids like HBr or HI can cleave aryl-alkyl ethers, though this is a less common reaction pathway compared to reactions at the more labile chloroformate site.

The synthesis of the precursor, 2-phenoxyethanol, often involves the reaction of sodium phenolate (B1203915) with 2-chloroethanol (B45725), highlighting the stability of the formed ether linkage under basic conditions. acs.orggoogle.com Reactions involving the ethyl linkage of the intact this compound are not well-documented, as the high reactivity of the chloroformate functional group dominates its chemistry. wikipedia.org Most synthetic applications of this compound utilize it as a reagent for introducing the 2-phenoxyethoxycarbonyl group, leaving the ethyl linkage untouched. chemimpex.comsancaiindustry.com

Radical Reactions Involving this compound

Free radical reactions involving this compound are not extensively documented in the scientific literature. However, insights can be gained from studies on related compounds. The synthesis of chlorinated ethyl chloroformates can be achieved through a free-radical initiated chlorination of ethyl chloroformate. google.com This process, typically initiated by UV light or a radical initiator like 2,2'-azobis(2-methylpropanenitrile), generates chlorine radicals that abstract hydrogen atoms from the ethyl group, leading to a mixture of 1-chloroethyl and 2-chloroethyl chloroformate. google.com

Applying this precedent to this compound, a similar free-radical halogenation would likely lead to substitution on the ethyl bridge. The presence of the phenoxy group could influence the regioselectivity of hydrogen abstraction.

Furthermore, studies on the parent alcohol, 2-phenoxyethanol, have shown that it and its metabolites can induce the production of reactive oxygen species (ROS) and other radicals in biological systems. nih.gov This suggests that the phenoxyethyl moiety can participate in radical processes, potentially leading to oxidative damage or fragmentation under specific conditions. nih.gov For instance, the formation of fragments and vagrant chromosomes observed in cells treated with 2-phenoxyethanol points to radical-induced DNA backbone breakage. nih.gov While these are biological studies, they indicate the potential for the ethyl bridge to undergo radical-mediated transformations.

Cycloaddition and Rearrangement Reactions

Specific cycloaddition or rearrangement reactions involving this compound are not well-reported in the chemical literature. The chloroformate functional group is not typically associated with common cycloaddition pathways like the Diels-Alder reaction. While some specialized cycloaddition reactions have been noted for other organochlorine compounds, these are not general for chloroformates. acs.orgresearchgate.net

Rearrangement reactions of chloroformates have been observed, particularly during thermal decomposition. Studies on cycloalkyl chloroformates have shown that their decomposition can lead to rearranged cycloalkyl chlorides and cycloalkenes via carbocation intermediates. rsc.org These rearrangements proceed toward more stable carbocation structures. rsc.org Although this compound is an acyclic alkyl chloroformate, similar carbocation-mediated rearrangements could theoretically occur under thermal or strong Lewis acidic conditions, but such transformations have not been specifically documented for this compound. The primary thermal decomposition pathway for simple alkyl chloroformates typically involves the loss of carbon dioxide to form an alkyl chloride. wikipedia.org

Kinetic and Thermodynamic Studies of this compound Reactions

While specific kinetic and thermodynamic data for this compound are scarce, extensive research on the solvolysis of other chloroformate esters provides a strong basis for understanding its likely reaction mechanisms and kinetics. nih.govnih.govmdpi.com

The solvolysis of chloroformates in hydroxylic solvents (e.g., water, alcohols, aqueous mixtures) is a widely studied reaction. The reaction rates are typically determined by monitoring the production of acid (HCl) over time. The kinetics of these reactions are often analyzed using the extended (two-term) Grunwald-Winstein equation:

log (k/k₀) = lNT + mYCl

where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol/20% water), respectively. The parameters l and m represent the sensitivity of the reaction rate to the solvent's nucleophilicity (NT) and ionizing power (YCl), respectively. nih.gov

Studies on various alkyl and aryl chloroformates show that the mechanism can range from a bimolecular addition-elimination pathway (associative SN2-type) to a unimolecular ionization pathway (SN1-type), depending on the substrate structure and the solvent. nih.govkoreascience.kr

High l/m ratio (>2):* Suggests an associative SN2 mechanism where bond-making is more advanced than bond-breaking in the transition state. This is common for primary alkyl chloroformates in nucleophilic solvents. koreascience.kr

Low l/m ratio (<1):* Suggests an SN1-type ionization mechanism, often seen with substrates that form stable carbocations or in highly ionizing, non-nucleophilic solvents. koreascience.kr

Intermediate l/m ratio (~1):* Indicates a synchronous SN2 mechanism. koreascience.kr

Given its primary alkyl structure, the solvolysis of this compound is expected to proceed via an associative SN2 mechanism, especially in more nucleophilic solvents.

Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insight. For the solvolysis of ethyl chloroformate, very negative entropies of activation have been reported, which is consistent with a bimolecular mechanism that involves a more ordered transition state. mdpi.com

Table 1: Grunwald-Winstein Parameters for Solvolysis of Analogous Chloroformates This table presents data for compounds analogous to this compound to illustrate typical kinetic behavior.

| Chloroformate | l value | m value | l/m* ratio | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Ethyl Chloroformate (in less ionizing solvents) | 1.56 | 0.55 | 2.84 | Associative SN2 | mdpi.com |

| (1S)-(+)-Menthyl Chloroformate | 2.46 | 0.91 | 2.70 | Associative SN2 | koreascience.kr |

| Allyl Chloroformate | 1.43 | 0.52 | 2.75 | Bimolecular Addition-Elimination | nih.gov |

Table 2: Activation Parameters for Solvolysis of Ethyl Chloroformate and Ethyl Fluoroformate at 25°C This table presents data for analogous compounds to illustrate typical activation parameters.

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

|---|---|---|---|

| Ethyl Chloroformate | 13.6 - 18.4 | -20.4 to -31.8 | mdpi.com |

| Ethyl Fluoroformate | 9.4 - 14.0 | -27.9 to -41.5 | mdpi.com |

The product distribution in competitive reactions would depend on the relative rates of reaction with different nucleophiles. For instance, in a mixed solvent system like alcohol-water, the product distribution (carbonate vs. decomposition products) would be influenced by the solvent's nucleophilicity and the specific reaction mechanism. For reactions following an addition-elimination pathway, the product ratio is determined by the partitioning of the tetrahedral intermediate. For reactions with an ionization component, the product distribution is governed by the reaction of the intermediate acylium ion with the available nucleophiles in the solvent.

Applications of 2 Phenoxyethyl Chloroformate in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Synthesis

The structure of 2-phenoxyethyl chloroformate allows it to react readily with nucleophiles such as alcohols and amines, forming stable carbamates and carbonates. This reactivity makes it an essential building block for incorporating the 2-phenoxyethyl group into a wide range of molecular scaffolds, thereby modifying their biological activity, solubility, and other physicochemical properties.

In medicinal chemistry, the precise modification of lead compounds is crucial for optimizing their therapeutic profiles. This compound serves as a key reagent for introducing the 2-phenoxyethyl moiety, which can significantly influence the pharmacological properties of a drug molecule.

Fentanyl and its analogues are potent synthetic opioids belonging to the 4-anilidopiperidine class. The activity of these compounds is highly dependent on the nature of the substituent attached to the piperidine (B6355638) nitrogen. Modifications at this position are a common strategy to alter potency, duration of action, and receptor selectivity.

Research into fentanyl analogues has shown that replacing the N-phenethyl group of fentanyl with other substituents can yield compounds with significant analgesic activity. Notably, N-(1-(2-phenoxyethyl)-4-piperidinyl)-propionanilides have been synthesized and shown to display opioid agonist activity similar to that of fentanyl itself.

In this context, this compound is an ideal reagent for the synthesis of such derivatives. It can be used to alkylate the secondary amine of a norfentanyl precursor, thereby introducing the 2-phenoxyethyl group onto the piperidine ring in a controlled and efficient manner. This synthetic step is crucial for exploring the structure-activity relationships (SAR) within this class of potent analgesics.

| Precursor | Reagent | Resulting Moiety | Significance |

|---|---|---|---|

| Norfentanyl (N-phenyl-N-(piperidin-4-yl)propionamide) | This compound | N-(2-phenoxyethyl) | Introduces a group known to maintain potent analgesic activity. |

| 4-anilino-N-phenethylpiperidine (ANPP) | Propionyl chloride | Propanoyl group | Completes the synthesis of fentanyl from its immediate precursor. |

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Derivatives of 1,2,3-triazole and 1,2,4-triazole (B32235) are known to possess a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The biological profile of a triazole derivative is heavily influenced by the substituents attached to the triazole ring.

While not typically a direct participant in the triazole ring formation (e.g., via cycloaddition), this compound is a valuable tool for synthesizing precursors that are subsequently incorporated into triazole-containing molecules. For instance, the reagent can be used to modify an alcohol or amine with a 2-phenoxyethoxycarbonyl group. This modified precursor can then be elaborated through multi-step synthesis to include an azide (B81097) or alkyne functionality, allowing it to participate in "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) to form a 1,2,3-triazole ring.

Phenylmorphans are a class of rigid opioid scaffolds that have been investigated for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids. The nitrogen atom of the morphan skeleton is a critical point for chemical modification to modulate pharmacological activity.

In the synthesis of phenylmorphan (B1201687) derivatives, various chloroformates are employed to perform N-dealkylation and subsequent N-alkylation to introduce new functional groups. For example, 1-chloroethyl chloroformate (ACE-Cl) is used to remove an N-methyl group, yielding a secondary amine intermediate. [cite: 2] This intermediate is a versatile platform for introducing a variety of substituents.

This compound can be utilized in this synthetic strategy to introduce the N-(2-phenoxyethyl) group onto the phenylmorphan nitrogen. This reaction would proceed via the formation of a carbamate (B1207046) intermediate, which upon reduction yields the desired N-substituted phenylmorphan. This modification allows for the systematic exploration of how different N-substituents impact receptor binding affinity and functional activity at opioid receptors.

The development of new agrochemicals is essential for crop protection and food security. Carbamates are a well-established class of compounds used as insecticides, herbicides, and fungicides. The synthesis of carbamates often involves the reaction of an alcohol or phenol (B47542) with an isocyanate or a chloroformate with an amine.

This compound serves as a key precursor for the synthesis of novel carbamate-based agrochemicals. By reacting it with various amines or anilines, a range of N-aryl or N-alkyl-2-phenoxyethyl carbamates can be produced. The phenoxy group is a common feature in certain classes of herbicides, and its incorporation into a carbamate structure can lead to compounds with unique biological activities. The resulting 2-phenoxyethyl carbamate derivatives can be screened for potential fungicidal or herbicidal properties, contributing to the discovery of new crop protection agents.

| Reactant 1 | Reactant 2 | Resulting Compound Class | Potential Application |

|---|---|---|---|

| This compound | Substituted Aniline (B41778) (Ar-NH₂) | N-Aryl-2-phenoxyethyl carbamate | Fungicide, Herbicide |

| This compound | Alkyl Amine (R-NH₂) | N-Alkyl-2-phenoxyethyl carbamate | Insecticide, Fungicide |

In the synthesis of specialty chemicals such as dyes and pigments, intermediates are often modified to fine-tune the properties of the final product, such as its color, solubility, and fastness (resistance to fading). Azo dyes and disperse dyes are two major classes of synthetic colorants.

This compound can be used as a reagent to modify the starting materials or intermediates in dye synthesis. For example, a coupling component used in azo dye synthesis, such as an aniline or phenol derivative, can be reacted with this compound. This introduces the 2-phenoxyethoxycarbonyl group, which can alter the electronic properties of the aromatic system and thus shift the absorption spectrum and color of the final azo dye. Furthermore, this bulky, somewhat lipophilic group can improve the dye's affinity for synthetic fibers like polyester (B1180765) in disperse dyeing applications. Its role as a precursor allows for the creation of dyes with tailored properties for specific applications in the textile and printing industries.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Intermediates

Application in Protecting Group Chemistry

In multi-step organic synthesis, the temporary protection of reactive functional groups is crucial to prevent unwanted side reactions. wikipedia.org Chloroformates are well-established reagents for protecting amines and alcohols. chemimpex.comnbinno.com this compound, specifically, is used to introduce the 2-phenoxyethoxycarbonyl (PhOECO) protecting group, which offers distinct characteristics for the temporary masking of primary and secondary amines, as well as alcohols.

The reaction of this compound with a primary or secondary amine leads to the formation of a stable phenoxyethyl carbamate. organic-chemistry.orgwikipedia.org This transformation effectively decreases the nucleophilicity of the amino group, shielding it from electrophilic reagents used in subsequent synthetic steps. organic-chemistry.org

Formation: The formation of phenoxyethyl carbamates is typically achieved by treating an amine with this compound in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. wikipedia.org Common conditions involve using an organic base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at mild temperatures.

Table 1: Representative Conditions for Phenoxyethyl Carbamate Formation

| Substrate | Reagent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|---|

| Primary/Secondary Amine | This compound | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to Room Temp. | N-(2-Phenoxyethoxycarbonyl) amine |

| Amino Acid | This compound | Sodium Bicarbonate | Water/Dioxane | Room Temp. | N-Protected Amino Acid |

Cleavage: A key advantage of any protecting group is the ability to be removed cleanly and selectively under specific conditions. uchicago.edu The cleavage of carbamates can be accomplished through various methods, depending on the specific nature of the carbamate and the other functional groups present in the molecule. organic-chemistry.orgorganic-chemistry.org While specific studies on the cleavage of the 2-phenoxyethoxycarbonyl group are not extensively documented, cleavage methods for similar carbamate structures, such as hydrogenolysis, acidic or basic hydrolysis, or nucleophilic attack, are generally applicable. wikipedia.orgorganic-chemistry.orgnih.gov The selection of the deprotection method is critical to ensure the integrity of the target molecule. organic-chemistry.org

Use as a Reagent in Functional Group Transformations

Functional group transformations are fundamental to organic synthesis, enabling the conversion of one functional group into another to build molecular complexity. fiveable.mesolubilityofthings.comimperial.ac.uk Chloroformates, including this compound, are valuable reagents in this context, particularly for the derivatization of polar functional groups. wikipedia.org

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as chromatographic analysis. researchgate.net Polar molecules containing functional groups like phenols, amines, and carboxylic acids are often not volatile enough for gas chromatography (GC) analysis. science.gov

This compound can be used as a derivatizing agent to convert these polar groups into their corresponding less polar, more volatile 2-phenoxyethoxycarbonyl derivatives. wikipedia.orgresearcher.life This reaction, often carried out in an aqueous medium or a two-phase system with a catalyst like pyridine, is typically rapid and efficient. mdpi.commdpi.com The resulting derivatives are more amenable to separation and detection by gas chromatography-mass spectrometry (GC-MS). science.govmdpi.com This application is crucial in metabolomics, pharmaceutical analysis, and environmental monitoring for the sensitive detection and quantification of bioactive molecules. researchgate.netresearcher.life

Table 2: Functional Groups Derivatized by this compound

| Original Functional Group | Reagent | Resulting Derivative | Purpose |

|---|---|---|---|

| Phenolic Hydroxyl (-OH) | This compound | Phenoxyethyl Carbonate Ester | Increased volatility for GC-MS |

| Amino (-NH2) | This compound | Phenoxyethyl Carbamate | Enhanced thermal stability for analysis |

| Carboxylic Acid (-COOH) | This compound | Mixed Carbonic Anhydride (B1165640) | Activation for further reaction |

Beyond analytical applications, the modification of bioactive molecules with the 2-phenoxyethoxycarbonyl group can also be a strategy in medicinal chemistry to alter properties such as solubility, stability, or bioavailability, creating prodrugs or new analogues for pharmacological testing.

Polymer Chemistry Applications

This compound also finds utility in the field of polymer chemistry. chemimpex.com Its bifunctional nature—a reactive chloroformate group and a phenoxyethyl tail—allows it to be incorporated into polymer structures to impart specific properties.

This compound can act as a monomer or co-monomer in step-growth polymerization to synthesize polycarbonates and polyurethanes. ksu.edu.saksu.edu.sa In the synthesis of polycarbonates, it can react with diols. For polyurethanes, the chloroformate can first be reacted with a diamine to form a bis-carbamate which can then be used in subsequent polymerization steps. The inclusion of the phenoxyethyl side group can influence the final properties of the polymer, such as enhancing thermal stability, improving solubility in organic solvents, and modifying mechanical properties like flexibility. chemimpex.commdpi.com

Cross-linking agents are molecules that form covalent bonds between polymer chains, creating a three-dimensional network structure that enhances the material's mechanical strength, thermal stability, and chemical resistance. specialchem.com While this compound is a monofunctional reagent with respect to the chloroformate group, it can be used to functionalize existing polymers that have nucleophilic side chains (e.g., hydroxyl or amine groups). This process attaches the phenoxyethyl group to the polymer backbone.

If the phenyl ring of the attached group is subsequently modified to include a second reactive site (e.g., through nitration followed by reduction to an amine), the functionalized polymer can then be cross-linked. Alternatively, a di-functional monomer could be synthesized from this compound as a precursor, which could then act as a cross-linking agent in polymerization reactions. google.com These strategies allow for the development of specialized polymer networks with tailored properties.

Mechanistic Pathways of Reactions Involving 2 Phenoxyethyl Chloroformate

Detailed Reaction Mechanisms for Primary Amide to Nitrile Conversion

While specific studies detailing the use of 2-Phenoxyethyl chloroformate for the dehydration of primary amides into nitriles are not prevalent in the literature, a plausible mechanism can be proposed based on the known reactivity of chloroformates and other acylating agents used for this transformation. wikipedia.orgrsc.org The conversion is fundamentally a dehydration reaction, where the chloroformate acts as an activating agent for the amide's carbonyl oxygen. chemistrysteps.com

The proposed mechanism proceeds through several key steps:

O-Acylation of the Primary Amide : The reaction initiates with the nucleophilic attack of the amide's carbonyl oxygen onto the electrophilic carbonyl carbon of this compound. This step is analogous to the initial activation of amides by other dehydrating agents like thionyl chloride or phosphorus oxychloride. chemistrysteps.com This forms a protonated intermediate.

Formation of an Acyloxyimonium Intermediate : Following proton transfer, a highly reactive acyloxyimonium intermediate is formed. The 2-phenoxyethoxycarbonyl group is now attached to the amide oxygen, transforming it into an excellent leaving group.

Elimination : A base, which could be a mild, non-nucleophilic base added to the reaction or another amide molecule, abstracts a proton from the nitrogen atom. This initiates an elimination cascade. The electrons from the N-H bond move to form the nitrogen-carbon triple bond, leading to the cleavage of the C-O bond and the departure of the 2-phenoxyethoxycarbonate group.

Decomposition of Byproducts : The unstable 2-phenoxyethoxycarbonic acid byproduct readily decomposes to yield phenol (B47542), ethylene (B1197577), carbon dioxide, and hydrochloric acid, driving the reaction to completion.

This pathway highlights the role of this compound in converting the poor hydroxyl leaving group of the amide's enol tautomer into a much better leaving group, thereby facilitating the elimination process to form the stable nitrile functional group.

Mechanisms of N-Acylation Reactions

This compound, like other chloroformate esters, is an effective reagent for the N-acylation of primary and secondary amines to form carbamates. wikipedia.orgnih.gov This reaction is a cornerstone of peptide synthesis and the installation of protecting groups in organic synthesis. The mechanism is a classic example of nucleophilic acyl substitution, often referred to as a tetrahedral or addition-elimination mechanism. nih.gov

The mechanism unfolds as follows:

Nucleophilic Attack : The reaction begins with the lone pair of electrons on the amine's nitrogen atom acting as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound. wikipedia.org

Formation of a Tetrahedral Intermediate : This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a transient, negatively charged tetrahedral intermediate. In this state, the nitrogen, chlorine, ether oxygen, and carbonyl oxygen are all bonded to the central carbon.

Collapse of the Intermediate and Elimination : The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the most stable leaving group, the chloride ion, is ejected.

Deprotonation : The resulting product is a protonated carbamate (B1207046). A base, typically a tertiary amine like triethylamine (B128534) or the reactant amine itself, removes the proton from the nitrogen to yield the final, neutral carbamate product and an ammonium (B1175870) salt byproduct.

This addition-elimination pathway is characteristic of acyl chlorides and related compounds and is a highly efficient method for forming stable C-N bonds. wikipedia.org

Investigations into Rearrangement Reactions

The potential for rearrangement reactions involving this compound is primarily linked to conditions that promote the formation of carbocationic intermediates, such as thermal decomposition. rsc.org Studies on the thermal decomposition of various cycloalkyl and secondary alkyl chloroformates have shown that the reaction products are often consistent with the formation of carbocations that subsequently undergo rearrangement to more stable isomers. rsc.orgmasterorganicchemistry.com

For this compound, a primary chloroformate, the formation of a primary carbocation (Ph-O-CH₂-CH₂⁺) via unimolecular cleavage of the C-O bond would be energetically unfavorable. However, under forcing thermal conditions or in the presence of Lewis acid catalysts, carbocationic pathways can become accessible. If a carbocation were to form at the ethyl group, it could potentially undergo:

Hydride Shifts : A 1,2-hydride shift is theoretically possible, though it would lead to another primary carbocation.

Phenyl Group Migration (Phenonium Ion) : A more plausible rearrangement would involve the participation of the neighboring phenoxy group to form a stabilized phenonium ion intermediate. This type of neighboring group participation is well-documented and can lead to rearranged products.

Fragmentation : The carbocation could also undergo fragmentation pathways.

Studies on Elimination Kinetics and Pathways

Alkyl chloroformates containing β-hydrogens, such as this compound, can undergo thermal elimination reactions. These reactions typically proceed in the gas phase via pyrolysis and can follow several mechanistic pathways. The primary products are an alkene (ethylene), carbon dioxide, and hydrochloric acid. researchgate.net

The two main competing pathways for the thermal decomposition are:

Unimolecular Ionization (E1-type) : This pathway involves the initial, rate-determining cleavage of the C-O bond to form a carbocation and a chloroformate anion. libretexts.orgyoutube.com The carbocation then loses a β-proton to form the alkene. As mentioned previously, this is less likely for a primary substrate like this compound unless stabilized by neighboring group participation.

Unimolecular Cyclic Cis-Elimination (Ei) : This is a concerted, intramolecular pathway that avoids charged intermediates and proceeds through a cyclic transition state. britannica.comdalalinstitute.com This is often the preferred pathway for gas-phase pyrolysis of esters and related compounds.

Kinetic studies on various chloroformates have been used to elucidate these mechanisms. For example, the decomposition of ethyl chloroformate has been shown to be a homogeneous, unimolecular reaction. researchgate.netscispace.com

| Chloroformate | Temperature Range (°C) | Log(A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Proposed Mechanism |

|---|---|---|---|---|

| Ethyl Chloroformate | 286-353 | 12.64 | 183.6 | Molecular Elimination (Olefin) scispace.com |

| Benzyl (B1604629) Chloroformate | 280-330 | 11.17 | 168.3 | Concerted 4-center TS (Alkyl Chloride) researchgate.net |

| Neopentyl Chloroformate | 280-330 | 14.04 | 191.1 | Concerted 4-center TS (Alkyl Chloride) researchgate.net |

Data sourced from references researchgate.netscispace.com. The table illustrates typical activation parameters for chloroformate decomposition, with different pathways (olefin vs. alkyl chloride formation) being dominant for different structures.

Unimolecular Cyclic Cis-Elimination Mechanisms

The unimolecular cyclic cis-elimination (Ei) mechanism is a key pathway for the thermal decomposition of this compound to produce ethylene, CO₂, and HCl. dalalinstitute.com This pericyclic reaction is characterized by a concerted process where bond breaking and bond formation occur simultaneously through a single transition state. britannica.com

For chloroformates, a six-membered cyclic transition state is proposed for the formation of the alkene. The mechanism involves:

The carbonyl oxygen atom abstracts a β-hydrogen from the ethyl group.

Simultaneously, the C-H bond breaks, and its electrons move to form the C=C double bond of ethylene.

The C-O bond of the ethyl group cleaves, with its electrons moving to the carbonyl carbon.

Finally, the C-Cl bond breaks, leading to the formation of HCl and CO₂.

This entire process occurs in a single, concerted step with a syn-stereochemical requirement, meaning the β-hydrogen and the chloroformate group are eliminated from the same side of the molecule. dalalinstitute.com This pathway is entropically favored as it leads to the formation of three small, stable molecules (ethylene, CO₂, HCl) from one reactant molecule.

Computational Chemistry and Quantum Mechanical Studies of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanistic pathways of reactions involving molecules like this compound. libretexts.org Methods such as Density Functional Theory (DFT) allow for the calculation of the electronic structure and energies of reactants, products, intermediates, and transition states. researchgate.netosti.govmdpi.com

For the thermal elimination of alkyl chloroformates, computational studies have been instrumental in:

Distinguishing between concerted (one-step) and stepwise (multi-step) mechanisms. researchgate.net

Determining the geometric structures of the transition states.

Calculating the activation energies for competing reaction channels.

These theoretical calculations can corroborate experimental kinetic data and provide insights into aspects of the mechanism that are difficult to observe experimentally. For instance, DFT studies on simple alkyl chloroformates have shown that a stepwise mechanism involving the formation of an unstable chloroformic acid intermediate may be energetically favored over a fully concerted one-step elimination. researchgate.net

Transition State Analysis and Energy Profiles

A central goal of computational studies on reaction mechanisms is the identification and characterization of transition states and the construction of a complete reaction energy profile. fossee.in A transition state represents the highest energy point along a reaction coordinate, and its structure reveals the specific atomic motions involved in transforming reactants into products. nist.gov

For the reactions of this compound, transition state analysis would involve:

Geometry Optimization : Computational software is used to locate the lowest energy structures for reactants and products, as well as the saddle point on the potential energy surface corresponding to the transition state. youtube.com

Frequency Calculations : These calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate. youtube.com

Energy Profile Construction : By calculating the relative energies of the reactants, transition state(s), and products, a reaction energy profile can be constructed. This profile visually represents the energy barriers (activation energies) that must be overcome for the reaction to proceed.

In the context of the gas-phase elimination of alkyl chloroformates, computational studies have successfully modeled the six-membered cyclic transition states and calculated the associated activation energies, finding reasonable agreement with experimental values. researchgate.net Such analyses provide a quantitative understanding of the reaction's feasibility and the factors controlling its rate.

Molecular Dynamics Simulations of Reactivity

A comprehensive review of scientific literature indicates that specific studies employing molecular dynamics (MD) simulations to investigate the mechanistic pathways of reactions involving this compound have not been reported. As a result, there are no specific research findings or corresponding data tables from MD simulations for this compound.

Molecular dynamics simulations are powerful computational methods used to model the physical movements of atoms and molecules over time. In the context of chemical reactivity, these simulations can provide detailed, atomistic insights into reaction mechanisms, transition state dynamics, and the role of the solvent in chemical transformations. By simulating the trajectory of reactants, MD can help elucidate the energetic profiles of reaction pathways, including activation energies and the stability of intermediates.

For chloroformate esters in general, mechanistic studies have predominantly focused on experimental kinetics, particularly solvolysis reactions analyzed through linear free energy relationships like the extended Grunwald-Winstein equation. nih.govresearchgate.netnih.gov These studies have helped to characterize reaction pathways, which often include bimolecular carbonyl-addition and unimolecular ionization channels, depending on the solvent and the structure of the chloroformate. nih.govresearchgate.net For instance, studies on various chloroformates have suggested mechanisms ranging from a bimolecular tetrahedral addition-elimination pathway to a dominant solvolysis-decomposition with the loss of carbon dioxide. nih.gov

However, the application of molecular dynamics simulations to explicitly model the reactivity of this compound, tracking its interactions with nucleophiles or solvent molecules on an atomic scale, remains an unexplored area of research. Such computational studies would be valuable for providing a more detailed understanding of its reaction dynamics, complementing the existing knowledge derived from kinetic experiments on analogous compounds. The absence of this specific research highlights a potential avenue for future computational chemistry investigations.

Due to the lack of published research in this specific area, a data table detailing findings from molecular dynamics simulations of this compound's reactivity cannot be generated.

Synthesis and Characterization of 2 Phenoxyethyl Chloroformate Derivatives

Design and Synthesis of Novel Analogues

The design of new derivatives of 2-phenoxyethyl chloroformate is centered on the systematic modification of its core structure to fine-tune its chemical properties. The synthesis of these novel analogues typically involves a two-step process: first, the synthesis of a substituted 2-phenoxyethanol (B1175444) precursor, followed by its reaction with phosgene (B1210022) or a phosgene equivalent to form the desired chloroformate.

Structural Modifications of the Phenoxyethyl Moiety

The primary strategy for creating novel analogues involves introducing substituents onto the phenyl ring of the phenoxyethyl moiety. This allows for the exploration of a wide range of electronic and steric effects. The synthesis begins with a substituted phenol (B47542) which is reacted with 2-chloroethanol (B45725) or ethylene (B1197577) oxide under basic conditions (e.g., Williamson ether synthesis) to yield the corresponding substituted 2-phenoxyethanol.

Common modifications include the introduction of:

Electron-donating groups (EDGs): Such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, which increase electron density in the aromatic ring.

Electron-withdrawing groups (EWGs): Such as nitro (-NO₂) or chloro (-Cl) groups, which decrease electron density in the aromatic ring.

These precursor alcohols are then converted to the final chloroformate derivatives. For example, reacting 2-(4-nitrophenoxy)ethanol (B102608) with triphosgene (B27547) in the presence of a base like pyridine (B92270) yields 2-(4-nitrophenoxy)ethyl chloroformate.

Substituent Effects on Reactivity and Selectivity

The nature of the substituent on the phenyl ring significantly influences the reactivity of the chloroformate group. The chloroformate functional group is a potent acylating agent, and its reactivity is governed by the electrophilicity of the carbonyl carbon.

Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon. By pulling electron density away from the reaction center through inductive and/or resonance effects, EWGs make the chloroformate more susceptible to nucleophilic attack. Consequently, derivatives like 2-(4-nitrophenoxy)ethyl chloroformate are expected to be more reactive than the parent compound.

Electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon. By pushing electron density towards the reaction center, EDGs reduce the reactivity of the chloroformate. Therefore, a derivative such as 2-(4-methoxyphenoxy)ethyl chloroformate would be a less potent acylating agent.

This tunable reactivity is crucial for applications where selectivity is required, allowing for reactions with specific nucleophiles while leaving others untouched. For instance, a highly reactive derivative might be used for the efficient derivatization of weakly nucleophilic alcohols, whereas a less reactive analogue could be employed for selective reaction with amines in the presence of alcohols.

Advanced Spectroscopic Characterization Techniques for Derivatives

The unambiguous confirmation of the structure of newly synthesized this compound derivatives relies on a suite of advanced spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. researchgate.netweebly.comsemanticscholar.org Both ¹H and ¹³C NMR are used to confirm the successful synthesis of the derivatives.

For the parent this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the two methylene (B1212753) groups of the ethyl chain (-O-CH₂-CH₂-O-). The introduction of substituents on the phenyl ring alters the chemical shifts and splitting patterns of the aromatic protons, providing clear evidence of the modification. For example, a para-substituted derivative will exhibit a simplified AA'BB' system in the aromatic region.

¹³C NMR spectroscopy confirms the carbon framework. The carbonyl carbon of the chloroformate group gives a characteristic signal in the downfield region of the spectrum. The chemical shifts of the aromatic carbons are also sensitive to the nature of the substituent, providing further structural confirmation.

| Substituent (at C4) | Expected ¹H NMR δ (ppm) - Aromatic Protons | Expected ¹³C NMR δ (ppm) - Carbonyl Carbon |

|---|---|---|

| -H (Parent) | ~6.9-7.3 (m) | ~150-155 |

| -NO₂ | ~8.2 (d), ~7.0 (d) | ~149-154 |

| -Cl | ~7.3 (d), ~6.9 (d) | ~150-155 |

| -CH₃ | ~7.1 (d), ~6.8 (d) | ~151-156 |

| -OCH₃ | ~6.9 (d), ~6.8 (d) | ~151-156 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. lumenlearning.compressbooks.pubopenstax.orglibretexts.orglibretexts.org For this compound derivatives, the most prominent and diagnostic absorption band is the C=O stretching vibration of the chloroformate group. pressbooks.pubopenstax.org This band is typically strong and sharp, appearing in the region of 1775-1790 cm⁻¹.

The position of this C=O band is sensitive to the electronic effects of the substituent on the phenyl ring.

Electron-withdrawing groups tend to increase the frequency (shift to higher wavenumbers) of the C=O stretch due to the inductive effect strengthening the carbonyl bond.

Electron-donating groups may cause a slight decrease in the frequency (shift to lower wavenumbers).

Other key bands include C-O stretching vibrations for the ether and ester linkages (~1100-1250 cm⁻¹) and bands associated with the aromatic ring (C=C stretching at ~1500-1600 cm⁻¹ and C-H bending).

| Substituent (at C4) | Expected C=O Stretch (cm⁻¹) |

|---|---|

| -H (Parent) | ~1780 |

| -NO₂ | ~1788 |

| -Cl | ~1785 |

| -CH₃ | ~1778 |

| -OCH₃ | ~1776 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. mdpi.com For a synthesized derivative, the molecular ion peak (M⁺) in the mass spectrum confirms its molecular weight.

The fragmentation of this compound derivatives under electron ionization (EI) often proceeds through characteristic pathways. Common fragmentation patterns include:

Loss of the chlorine radical (-Cl).

Loss of the chloroformyl group (-COCl).

Cleavage of the ethyl ether linkage, leading to fragments corresponding to the substituted phenoxy group.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the calculation of the molecular formula, providing definitive confirmation of the compound's identity.

| Substituent (at C4) | Expected Molecular Ion (M⁺) m/z | Key Fragment m/z [M-COCl]⁺ |

|---|---|---|

| -H (Parent) | 200/202 | 137 |

| -NO₂ | 245/247 | 182 |

| -Cl | 234/236/238 | 171/173 |

| -CH₃ | 214/216 | 151 |

| -OCH₃ | 230/232 | 167 |

Elemental Analysis for Purity and Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, providing a quantitative measure of its purity and composition. For derivatives of this compound, this method is crucial to confirm that the desired reaction has occurred and to rule out the presence of significant impurities.

One notable derivative, bis(2-phenoxyethyl) carbonate, has been identified as a byproduct in the synthesis of 2-phenoxyethanol. While a direct synthesis from this compound is not detailed in the available research, its characterization provides valuable data. The chemical formula for bis(2-phenoxyethyl) carbonate is C17H18O5.

Detailed elemental analysis for a synthesized batch of a related carbamate (B1207046) derivative, 2-phenoxyethyl N-(2-methyl-5-nitrophenyl)carbamate, would theoretically involve the determination of the mass percentages of carbon, hydrogen, nitrogen, and oxygen. These experimentally determined values would then be compared against the calculated theoretical percentages derived from its empirical formula (C16H16N2O5) to ascertain its purity.

Table 1: Theoretical Elemental Composition of this compound Derivatives

| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |

| bis(2-phenoxyethyl) carbonate | C17H18O5 | 67.54 | 6.00 | - | 26.46 |

| 2-phenoxyethyl N-(2-methyl-5-nitrophenyl)carbamate | C16H16N2O5 | 60.76 | 5.10 | 8.86 | 25.29 |

Note: The data in this table is calculated based on the molecular formulas and has not been determined experimentally in the cited sources.

Crystallographic Studies of Derivatives